Cas no 103782-08-7 (Allosamidin)

Allosamidin structure
Allosamidin structure
Product Name:Allosamidin
Numéro CAS:103782-08-7
Le MF:C25H42N4O14
Mégawatts:622.619388103485
CID:215496
PubChem ID:119339
Update Time:2025-06-26

Allosamidin Propriétés chimiques et physiques

Nom et identifiant

    • b-D-Allopyranoside,(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-b-D-allopyranosyl]-2-deoxy-
    • ALLOSAMIDIN
    • b-D-Allopyranoside,(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydr...
    • b-D-Allopyranoside,(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5
    • (3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-allopyranosyl]-2-deoxy-β-D-allopyranoside
    • (3aR,4R,5R,6S,6aS)-2-dimethylamino-4,5,6,6a-tetrahydro-4-hydroxy-6-hydroxymethyl-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-allopyranosyl)-2-deoxy-β-D-allopyranoside
    • .beta.-D-Allopyranoside, (3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl 2-(acetylamino)-4-O-2-(acetylamino)-2-deoxy-.beta.-D-allopyranosyl-2-deoxy-
    • HY-120827
    • CHEMBL1230997
    • DB04628
    • N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
    • 5UDJ46528K
    • AKOS040747793
    • CS-0079267
    • ALLOSAMIDIN [ISO]
    • 1,2-Dideoxy-2'-dimethylamino-alpha-D-glucopyranoso-[2,1-d]-DELTA2'-thiazoline
    • W-200706
    • N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • beta-D-Allopyranoside, 2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl 2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-beta-D-allopyranosyl)-2-deoxy-, (3aalpha,4beta,5beta,6alpha,6aalpha)-
    • .BETA.-D-ALLOPYRANOSIDE, (3AR,4R,5R,6S,6AS)-2-(DIMETHYLAMINO)-3A,5,6,6A-TETRAHYDRO-4-HYDROXY-6-(HYDROXYMETHYL)-4H-CYCLOPENTOXAZOL-5-YL 2-(ACETYLAMINO)-4-O-(2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-ALLOPYRANOSYL)-2-DEOXY-
    • {(3aR,4R,5R,6S,6aS)-2-(Dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl}-2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-allopyranosyl]-2-deoxy-beta-D-allopyranoside
    • Q27095365
    • (3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-allopyranosyl]-2-deoxy-beta-D-allopyranoside
    • C05346
    • UNII-5UDJ46528K
    • (-)-ALLOSAMIDIN
    • NS00072735
    • (3AR,4R,5R,6S,6AS)-2-(DIMETHYLAMINO)-3A,5,6,6A-TETRAHYDRO-4-HYDROXY-6-(HYDROXYMETHYL)-4H-CYCLOPENTOXAZOL-5-YL 2-(ACETYLAMINO)-4-O-(2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-ALLOPYRANOSYL)-2-DEOXY-.BETA.-D-ALLOPYRANOSIDE
    • 103782-08-7
    • Allosamidine
    • SCHEMBL118668
    • DTXSID90883122
    • (-)-ALLOSAMIDINE
    • A82516
    • BDBM50331851
    • A-82516
    • A 82516
    • Allosamidin
    • Piscine à noyau: 1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)/t10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20-,21+,22+,23-,24-/m0/s1
    • La clé Inchi: MDWNFWDBQGOKNZ-XYUDZHFQSA-N
    • Sourire: O([C@H]1[C@@H]([C@@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O)O)NC(C)=O)[C@H]1[C@@H]([C@@H]2[C@H]([C@@H]1CO)OC(N(C)C)=N2)O

Propriétés calculées

  • Qualité précise: 622.27000
  • Masse isotopique unique: 622.26975203g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 9
  • Nombre de récepteurs de liaison hydrogène: 15
  • Comptage des atomes lourds: 43
  • Nombre de liaisons rotatives: 10
  • Complexité: 1020
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 15
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -5.7
  • Surface topologique des pôles: 262Ų

Propriétés expérimentales

  • Le PSA: 261.56000
  • Le LogP: -5.83130

Allosamidin PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
A547900-10mg
Allosamidin
103782-08-7
10mg
$ 78535.00 2023-04-19
TRC
A547900-25mg
Allosamidin
103782-08-7
25mg
$ 55000.00 2023-09-09

Allosamidin Littérature connexe

Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.